2-Ethyl citrate

Descripción

Triethyl citrate (CAS 77-93-0) is a well-characterized citrate ester widely used as a plasticizer, solvent, and food additive. Its structure consists of three ethyl groups esterified to citric acid. Key properties include high biocompatibility, low toxicity, and excellent solubility in polar solvents.

Propiedades

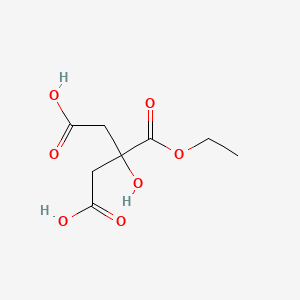

IUPAC Name |

3-ethoxycarbonyl-3-hydroxypentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O7/c1-2-15-7(13)8(14,3-5(9)10)4-6(11)12/h14H,2-4H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPYYAIOLTWOON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)O)(CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4552-01-6 | |

| Record name | 2-Ethyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004552016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSB9U8YXAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Ethyl citrate can be synthesized through the esterification of citric acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of citric acid to 2-Ethyl citrate.

Industrial Production Methods

In industrial settings, the production of 2-Ethyl citrate involves the use of citric acid and anhydrous ethanol as raw materials. The process includes the preparation of a citric acid solution, followed by the addition of ethanol. The mixture is heated while stirring, and the pH is adjusted using sodium hydroxide. The esterified solution is then washed and filtered to obtain the final product .

Análisis De Reacciones Químicas

Key Reaction Mechanism:

The esterification involves nucleophilic attack by ethanol’s hydroxyl oxygen on the electrophilic carbonyl carbon of citric acid’s carboxyl groups. Water is released as a byproduct .

Catalysts and Conditions:

Kinetics and Side Reactions

The reaction is reversible and self-catalyzed by citric acid or accelerated by ion-exchange resins .

Rate-Limiting Step:

The conversion of diethyl citrate to triethyl citrate is the slowest step due to steric hindrance from existing ethyl groups .

Byproduct Formation:

-

Diethyl ether (DEE) forms via ethanol dehydration at >100°C or high catalyst concentrations .

-

Sulfuric acid residues may persist if not neutralized post-reaction (e.g., with sodium carbonate) .

Kinetic Data (Self-Catalyzed Reaction):

| Step | Rate Constant (L/mol·min) | Activation Energy (kJ/mol) |

|---|---|---|

| Citric acid → MEC | 0.45 | 58.2 |

| MEC → DEC | 0.38 | 62.1 |

| DEC → TEC | 0.12 | 75.6 |

Hydrolysis:

Diethyl citrate undergoes hydrolysis in aqueous environments, regenerating citric acid and ethanol. This process is pH-dependent and accelerated by alkaline conditions .

Aplicaciones Científicas De Investigación

Based on the search results, "2-Ethyl citrate" does not appear to be the correct name of a chemical compound. However, a similar compound, diethyl citrate (Et2Cit), has potential applications as an anticoagulant . Additionally, triethyl citrate is used as a food additive .

Diethyl Citrate (Et2Cit) as a Novel Anticoagulant

Background

Sodium citrate (Na3Cit) is a common anticoagulant used in hemodialysis, but it can cause hypocalcemia due to its strong binding with calcium ions (Ca2+) and slow Ca2+ release . Diethyl citrate (Et2Cit) has been synthesized as a novel anticoagulant with the aim of reducing Ca2+ chelating capability .

Synthesis and Characterization

Diethyl citrate (Et2Cit) was synthesized by substituting two hydroxyl atoms in -COOH in citric acid with oxyethyl groups (-OC2H5) . The compound was characterized using elemental analysis, infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance. Thin-layer chromatography and acid titration were used to establish the purity of the compound. The mass fraction of Et2Cit was found to be 99.27% .

Primary spectral data of Et2Cit :

- Elemental analysis (C10H16O7, M = 248.2): calculated values: C 48.35, H 6.50; experimental values: C 47.82, H 6.80.

- FT-IR (KBr, νmax, cm-1): 3469 (-OH), 2986-2940 (-CH2, -CH3), 1736 (RO-C=O).

- 1H NMR (CDCl3): δ1 (ppm) 1.24-1.33 (6H, -CH3), δ3 2.75-3.00 (4H, -OCH2-), δ4 4.05-4.35 (4H, -CH2-).

- 13C NMR (CDCl3): δ (ppm) 14.0-14.2 (-CH3), 43.0-43.4 (-CH2 in -C-CH2-COO-), 61.1-62.6 (-CH2 in -OCH2CH3).

In Vitro Anticoagulatory Effect

The in vitro anticoagulatory effect of Et2Cit was investigated by measuring the whole blood activated clotting time. The introduction of two ethyl groups to citric acid enhanced the steric hindrance for Ca2+ chelation, which led to a reduced Ca2+ chelation and accelerated Ca2+ release from Et2Cit in comparison to Na3Cit .

Table 1 shows the whole blood activated clotting time (ACT) for canine venous blood samples in the presence of various anticoagulants . Twenty canine blood samples were divided into four groups, each containing five. The ACT for the Et2Cit group was 141 ± 15 s, which was significantly higher than the control group (115 ± 10 s) and the triethyl citrate group (122 ± 13 s), but markedly lower than the Na3Cit group, in which blood did not coagulate within 4 h (14400 s) . These data suggest that the chelating capability of Et2Cit is weaker than Na3Cit but stronger than triethyl citrate .

Advantages of Et2Cit

After substituting two carboxyl groups (-COOH) in citric acid with ester groups (-COOC2H5), the new anticoagulant Et2Cit displays the following advantages :

- Et2Cit still has oxygen atoms (in ester and hydroxyl) that can chelate with Ca2+ ion, leading to reduced plasma calcium concentration and achieving anticoagulation .

- Due to the introduction of two ethyl groups in citric acid, steric hindrance augmented for Ca2+ chelation, which leads to a reduced chelating ability of Et2Cit in comparison to Na3Cit .

- It is easier for the Ca2+ ion to release from the chelate formed by Et2Cit and Ca2+ than from calcium citrate. This helps to overcome the Na3Cit-caused hypocalcemia and other problems .

- The appropriate ethyl size adds little molecular weight after the substitution of two H in citric acid, and Et2Cit can easily go through the dialysis membrane .

Toxicity

An acute toxicity test in mice shows that Et2Cit has no serious risk of acute poisoning .

Triethyl Citrate

Mecanismo De Acción

The mechanism of action of 2-Ethyl citrate involves its interaction with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. Additionally, it can influence metabolic pathways by participating in enzymatic reactions and altering the activity of specific enzymes .

Comparación Con Compuestos Similares

Research Findings and Trends

- Diagnostic Applications: Esters like ethyl methyl ketone and butyric acid are volatile organic compound (VOC) biomarkers, highlighting the role of ester functional groups in medical diagnostics .

- Environmental Impact : Triethyl citrate’s biodegradability contrasts with persistent plasticizers like dioctyl adipate (), driving its adoption in green chemistry .

Actividad Biológica

2-Ethyl citrate, an ester derived from citric acid, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from diverse sources to present a comprehensive overview of the biological activity associated with 2-ethyl citrate.

2-Ethyl citrate (C_8H_14O_7) is a colorless liquid with moderate solubility in water. It is primarily synthesized through the esterification of citric acid and ethanol, producing various ethyl citrate derivatives. The compound is known for its applications as a plasticizer in food processing and pharmaceuticals due to its non-toxic nature and ability to enhance the stability of formulations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-ethyl citrate, particularly against various pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of 2-Ethyl Citrate

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Candida albicans | Moderate |

In a study conducted by Monfort et al. (2011), 2-ethyl citrate was shown to enhance the antimicrobial activity of other compounds, suggesting a synergistic effect that could be harnessed in formulations aimed at combating microbial infections .

Anticancer Activity

The anticancer potential of 2-ethyl citrate has been explored in several studies. Notably, it has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity.

Table 2: Anticancer Activity of 2-Ethyl Citrate

The IC50 values indicate that while free 2-ethyl citrate exhibits some level of activity, its derivatives or complexes may show enhanced potency. For example, an Ag(I) complex with ethyl-3-quinolate demonstrated significantly lower IC50 values (1.87 ± 0.09 µg/mL for MCF-7) compared to free 2-ethyl citrate . This suggests that modifications to the basic structure can lead to improved anticancer efficacy.

Case Studies

Case Study: Synergistic Effects with Silver Complexes

A notable case study investigated the use of silver complexes with ethyl citrate derivatives in enhancing anticancer activity against MCF-7 and A-549 cell lines. The study found that these complexes exhibited a synergistic effect, leading to lower IC50 values compared to their parent compounds . This highlights the potential for developing more effective therapeutic agents through chemical modification.

Case Study: Food Safety Assessment

In food safety assessments, triethyl citrate (a related compound) was evaluated for its non-irritating properties and low toxicity levels in animal studies. These findings support the broader safety profile of citrate esters like 2-ethyl citrate when used in consumables .

Q & A

Q. How can researchers ensure ethical transparency when publishing negative or inconclusive results on 2-Ethyl citrate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.